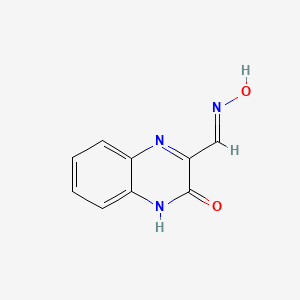
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNO₂S and a molecular weight of 235.73 g/mol . It is known for its unique structure, which includes both methoxy and mercapto functional groups attached to a benzylamine backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxybenzaldehyde and thiourea.
Reaction Conditions:
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Aplicaciones Científicas De Investigación
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy groups may also contribute to its activity by affecting the compound’s solubility and ability to interact with biological membranes .
Comparación Con Compuestos Similares
4,5-Dimethoxy-2-mercapto-benzylamine hydrochloride can be compared with other similar compounds, such as:
2,4-Dimethoxybenzylamine: This compound lacks the mercapto group, which significantly alters its chemical reactivity and biological activity.
4-Methoxy-2-mercaptobenzylamine: This compound has only one methoxy group, which affects its solubility and reactivity compared to this compound.
2-Mercapto-4,5-dimethoxybenzaldehyde: This compound has an aldehyde group instead of an amine, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C9H14ClNO2S |
|---|---|
Peso molecular |
235.73 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4,5-dimethoxybenzenethiol;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-11-7-3-6(5-10)9(13)4-8(7)12-2;/h3-4,13H,5,10H2,1-2H3;1H |
Clave InChI |
RZTPGZUSXJKGER-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CN)S)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



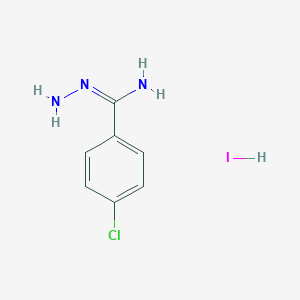
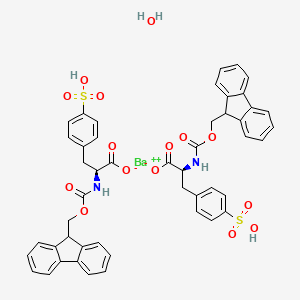
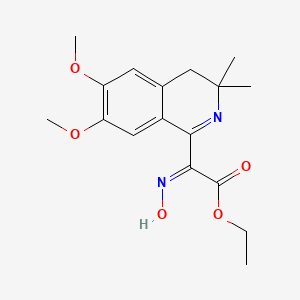
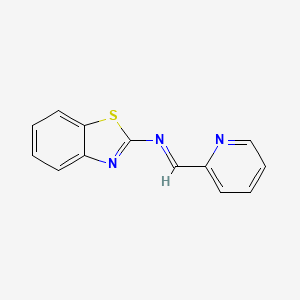
![(5Z)-3-(3-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823348.png)
![alpha-L-Fucp-(1->3)-[beta-D-Galp-(1->4)]-beta-D-GlcpNAc-OMe](/img/structure/B13823358.png)
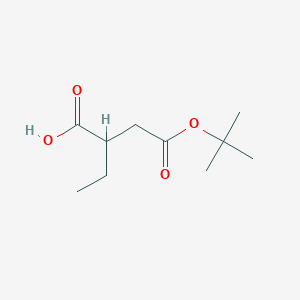
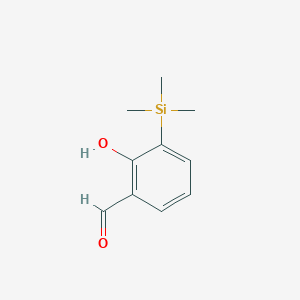
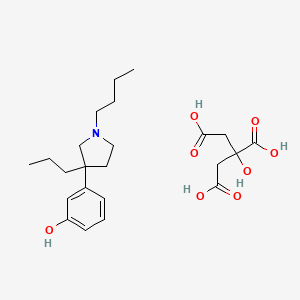

![(5Z)-3-cyclohexyl-2-(4-ethoxyphenyl)imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B13823396.png)

